N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-3-19(14(21)12-10-18(2)17-16-12)9-11-8-15-13-6-4-5-7-20(11)13/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPRPOHCSBKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle : Replaces the imidazo[1,2-a]pyridine with a triazolo[4,3-a]pyridine ring.
- Substituents : Features a 1,2,4-oxadiazole group at position 7 and an indazole-3-carboxamide moiety.
- Key Functional Groups : The oxadiazole acts as a bioisostere for esters/amides, enhancing metabolic stability compared to triazoles .
Physicochemical Properties :
- Molecular Weight : Estimated >400 g/mol (based on analogs), higher than the target compound.
- Solubility : The indazole and oxadiazole may reduce solubility due to increased hydrophobicity.
Pharmacokinetics :
- Oxadiazole improves resistance to hydrolysis but may interact with hepatic enzymes like CYP450.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Structural Differences :
- Core Heterocycle : Pyrazolo[3,4-b]pyridine replaces imidazo-pyridine.
- Substituents : Phenyl group at position 1 and ethyl/methyl groups on the pyrazole ring.
Physicochemical Properties :
- Molecular Weight : 374.4 g/mol (exact value provided), lower than the target compound.
N-cyclopropyl-4-{6-(3-fluoro-2-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-a]pyridin-3-yl}-2-methylbenzamide
Structural Differences :
- Shared Core : Retains the imidazo[1,2-a]pyridine core.
- Substituents: Introduces trifluoropropylamino and fluoro-methoxyphenoxy groups.
Physicochemical Properties :
- Electron-Withdrawing Groups : Fluorine atoms enhance dipole interactions and metabolic stability.
- Solubility : Trifluoropropyl group may reduce solubility despite polar carboxamide.
Pharmacokinetics :
- Fluorination likely extends half-life by slowing oxidative metabolism.
Biological Activity
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 260.31 g/mol. The structure features an imidazo[1,2-a]pyridine moiety connected to a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, a study showed that derivatives of triazole were effective against various bacterial strains including Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the range of 4–32 µg/mL . The incorporation of imidazo[1,2-a]pyridine enhances this activity due to its ability to interact with microbial enzymes.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that similar triazole derivatives exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 1.95 to 4.24 µM . The mechanism involves the inhibition of thymidylate synthase, a critical enzyme for DNA synthesis.
Anti-Tubercular Activity
A series of studies focused on the anti-tubercular activity of related compounds. For example, certain derivatives showed promising results against Mycobacterium tuberculosis with IC50 values between 1.35 and 2.18 µM . These findings suggest that the imidazo[1,2-a]pyridine framework may contribute to the inhibition of mycobacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Molecular Docking Studies : Computational studies have revealed favorable interactions between the compound and target proteins, indicating a strong binding affinity that correlates with observed biological activities .
Study 1: Antimicrobial Evaluation
In a recent study evaluating various triazole derivatives against pathogens, this compound was tested alongside other compounds. Results indicated that it had comparable efficacy to standard antibiotics with lower cytotoxicity towards human cells.
Study 2: Anticancer Activity Assessment
A detailed investigation into the anticancer properties involved treating several cancer cell lines with the compound. The results showed significant inhibition of cell proliferation at low concentrations (IC50 values <5 µM), suggesting potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
